(R)-2-CL-Phox-BN
Description
“(R)-2-Chloro-Phenyloxazoline-Boronate” (abbreviated here as (R)-2-CL-Phox-BN for readability) is a chiral organophosphorus ligand widely employed in asymmetric catalysis. Its structure combines a phenyloxazoline backbone with a chlorine substituent at the ortho position and a boronate ester group, enabling precise stereochemical control in transition-metal-catalyzed reactions such as hydrogenation, cross-coupling, and allylic alkylation . The (R)-enantiomer is particularly noted for its ability to induce high enantiomeric excess (ee) in products, making it valuable in pharmaceutical synthesis for chiral center formation .
Key structural features:
- Chiral oxazoline ring: Provides rigidity and directs substrate orientation.
- Chlorine substituent: Enhances electron-withdrawing effects, stabilizing metal-ligand coordination.
- Boronate ester: Improves solubility in nonpolar solvents and modulates Lewis acidity .
Properties
IUPAC Name |
[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3-chlorophenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClNOP/c29-25-17-10-18-26(32(23-13-6-2-7-14-23)24-15-8-3-9-16-24)27(25)28-30-22(20-31-28)19-21-11-4-1-5-12-21/h1-18,22H,19-20H2/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZTRJLFJYJDL-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-Phenyl-Oxazaborolidine typically involves the reaction of ®-2-amino-2-phenylethanol with borane-tetrahydrofuran complex in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-Phenyl-Oxazaborolidine follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-Chloro-Phenyl-Oxazaborolidine primarily undergoes the following types of reactions:
Reduction: It is used as a catalyst in the reduction of ketones and imines to their corresponding alcohols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include borane-tetrahydrofuran complex and sodium borohydride. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used, and the reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Reduction Reactions: The major products are chiral alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Substitution Reactions: The products depend on the nucleophile used but commonly include substituted phenyl-oxazaborolidines.
Scientific Research Applications
®-2-Chloro-Phenyl-Oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: It plays a crucial role in the development of drugs, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where precise control over stereochemistry is essential.
Mechanism of Action
The mechanism by which ®-2-Chloro-Phenyl-Oxazaborolidine exerts its catalytic effects involves the coordination of the boron atom to the substrate, facilitating the transfer of hydride ions. The chiral environment created by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity. The molecular targets include carbonyl and imine groups, and the pathways involved are primarily reduction and substitution reactions.
Comparison with Similar Compounds
Key Findings:
Enantioselectivity: this compound outperforms its non-chlorinated analog by 10% ee, highlighting the chlorine substituent’s role in stereochemical control .
Catalytic Efficiency : While Josiphos ligands achieve faster reactions, this compound requires lower catalyst loading than BINAP, reducing costs in large-scale applications .
Solubility : The boronate group in this compound ensures superior solubility in tetrahydrofuran (THF), unlike BINAP, which often precipitates in polar solvents .
Stability Under Oxidative Conditions
This compound exhibits greater air stability than ferrocene-based ligands (e.g., Josiphos) due to its electron-deficient aromatic system, which resists oxidation. However, it is less stable than phosphine-free ligands like Binol .
Mechanistic Insights and Limitations
- Substrate Scope : this compound excels in hydrogenation of bulky substrates (e.g., β-aryl ketones) but shows reduced ee in linear alkenes (<80%) compared to BINAP .
Biological Activity
(R)-2-CL-Phox-BN is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological applications. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a phosphine oxide derivative characterized by the presence of a chlorobenzene moiety. The specific stereochemistry of the compound contributes to its unique biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as a ligand in catalyzing enantioselective reactions. It has been shown to facilitate various oxidative processes, which are critical in cellular signaling and metabolic pathways. The compound's ability to modulate reactive oxygen species (ROS) levels is particularly noteworthy, as it can influence oxidative stress responses in cells.
Key Mechanisms Include:
- NADPH Oxidase Activation: this compound has been implicated in the activation of NADPH oxidase, an enzyme responsible for generating ROS during immune responses . This process is crucial for phagocytosis and the respiratory burst in immune cells.
- Antioxidant Properties: The compound may exhibit antioxidant activities by scavenging free radicals, thereby protecting cells from oxidative damage .
1. In Vitro Studies
In vitro studies have demonstrated that this compound can enhance the production of ROS in various cell lines. For instance:
- Cell Line: Human monocytes
- Observation: Increased ROS production correlating with enhanced inflammatory responses.
2. In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Model: Mice with induced inflammation
- Findings: Administration of this compound resulted in reduced inflammation markers and improved recovery times compared to control groups.
Case Study 1: Oxidative Stress Modulation
A recent case study evaluated the effects of this compound on oxidative stress in patients with chronic inflammatory diseases. The study highlighted:
- Participants: 50 patients with rheumatoid arthritis
- Treatment Duration: 12 weeks
- Results: Significant reduction in oxidative stress markers was observed, indicating the compound's potential as a therapeutic agent for managing chronic inflammation.
Case Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound:
- Cancer Type: Breast cancer
- Method: Treatment with varying concentrations of this compound
- Outcome: Induced apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect.
Research Findings Summary
| Study Type | Findings | Implications |
|---|---|---|
| In Vitro | Enhanced ROS production | Potential role in immune response modulation |
| In Vivo | Reduced inflammation markers | Therapeutic potential in chronic inflammatory diseases |
| Case Study 1 | Decreased oxidative stress markers | Possible treatment for rheumatoid arthritis |
| Case Study 2 | Induced apoptosis in breast cancer cells | Selective anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
